molecular formula C12H18O2 B14466725 6-Ethylidenebicyclo(2.2.1)hept-2-yl propionate CAS No. 73347-78-1

6-Ethylidenebicyclo(2.2.1)hept-2-yl propionate

Cat. No.: B14466725
CAS No.: 73347-78-1
M. Wt: 194.27 g/mol
InChI Key: OIUKIGBGOYCJMK-UHFFFAOYSA-N
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Description

6-Ethylidenebicyclo(2.2.1)hept-2-yl propionate is a chemical compound with the molecular formula C12H18O2. It is known for its unique bicyclic structure, which includes a propionate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethylidenebicyclo(2.2.1)hept-2-yl propionate typically involves the reaction of bicyclo[2.2.1]hept-2-ene with ethylidene and propionic acid under specific conditions. One common method includes the use of calcium carbonate, calcium carboxylate, or calcium hydroxide as catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

6-Ethylidenebicyclo(2.2.1)hept-2-yl propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethylidenebicyclo(2.2.1)hept-2-yl propionate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethylidenebicyclo(2.2.1)hept-2-yl propionate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethylidenebicyclo(2.2.1)hept-2-yl propionate is unique due to its specific bicyclic structure and the position of the ethylidene and propionate groups. These structural features contribute to its distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

CAS No.

73347-78-1

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(6-ethylidene-2-bicyclo[2.2.1]heptanyl) propanoate

InChI

InChI=1S/C12H18O2/c1-3-9-5-8-6-10(9)11(7-8)14-12(13)4-2/h3,8,10-11H,4-7H2,1-2H3

InChI Key

OIUKIGBGOYCJMK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1CC2CC1C(=CC)C2

Origin of Product

United States

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